molecular formula C22H22F3N3O2S B2539867 3-(4-Methoxyphenyl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one CAS No. 1396760-89-6

3-(4-Methoxyphenyl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one

Cat. No. B2539867
CAS RN: 1396760-89-6
M. Wt: 449.49
InChI Key: WYPGRFUTODOPAZ-UHFFFAOYSA-N
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Description

The compound "3-(4-Methoxyphenyl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one" is a structurally complex molecule that appears to be related to a class of compounds with central nervous system activity, as well as potential receptor affinity and bioactivity. The related compounds in the provided papers exhibit a range of activities, including antagonism at 5-HT1A serotonin receptors, binding to α1A-adrenoceptors, and inhibition of serotonin transporters, which could be indicative of antidepressant properties .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the use of 4-methoxy-benzaldehyde as a starting material, followed by processes such as hydrazinolysis, trifluoroacetylation, cyclization, hydrogenation, condensation, and deprotection reactions . These methods are indicative of the complexity involved in synthesizing such molecules, which often require careful control of reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray diffraction, which confirms the arrangement of atoms within the crystal lattice . Computational methods, including density functional theory (DFT) calculations, have been employed to understand the reactive sites and electronic transitions of these molecules . The piperazine ring, a common feature in these compounds, often adopts a chair conformation, which is important for the biological activity of the molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and require a series of steps to introduce various functional groups. The presence of a trifluoromethyl group, a benzotriazole moiety, or a benzo[b]thiophenyl group can significantly influence the chemical reactivity and biological activity of the final compound . The specific reactions and their mechanisms are crucial for the successful synthesis of these compounds with high purity and yield.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of methoxy, trifluoromethyl, and piperazine groups can affect properties such as solubility, melting point, and stability. The intermolecular hydrogen bonds observed in the crystal structures contribute to the crystal packing and can influence the compound's solid-state properties . Hirshfeld surface analysis provides insight into the nature of intermolecular contacts, which is important for understanding how these compounds might interact with biological targets .

Scientific Research Applications

Antimicrobial Activities

Research on novel 1,2,4-triazole derivatives, including compounds structurally related to "3-(4-Methoxyphenyl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one", demonstrated their potential in antimicrobial applications. The synthesized compounds were found to possess moderate to good antimicrobial activities against various microorganisms, highlighting their relevance in developing new antimicrobial agents (Bektaş et al., 2010).

Dual Action Antidepressants

Another significant application is in the development of dual-action antidepressant drugs. Derivatives of the compound have been synthesized and evaluated for their in vitro affinity towards 5-HT1A receptors and serotonin reuptake inhibition. These studies suggest the potential of such derivatives as new classes of antidepressants with dual mechanisms of action, providing a promising approach for treating depression with potentially improved efficacy and side effect profiles (Orús et al., 2002).

Anti-Inflammatory and Analgesic Agents

The compound's derivatives have been explored for their anti-inflammatory and analgesic properties. Novel benzodifuranyl derivatives, for example, have shown significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings underscore the potential utility of such compounds in developing new medications for inflammatory conditions and pain management (Abu‐Hashem et al., 2020).

Anticancer Agents

Further research has identified benzodithiazol-2-yl(piperazin-1-yl)methanones as new chemotypes with potential anti-mycobacterial activity. These compounds have been evaluated against Mycobacterium tuberculosis, showing low MIC values in the micromolar range, indicating their promising role in developing new therapeutic agents against tuberculosis (Pancholia et al., 2016).

properties

IUPAC Name

3-(4-methoxyphenyl)-1-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O2S/c1-30-16-8-5-15(6-9-16)7-10-19(29)27-11-13-28(14-12-27)21-26-20-17(22(23,24)25)3-2-4-18(20)31-21/h2-6,8-9H,7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPGRFUTODOPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one

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